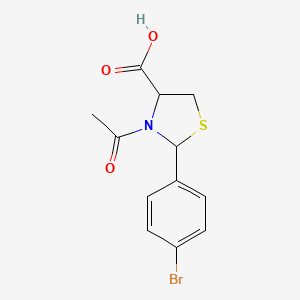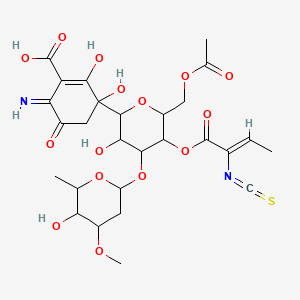
5-Amino-2-(2,6-diaminohexanoylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(2,6-diaminohexanoylamino)pentanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of multiple amino groups and a pentanoic acid backbone. It is structurally related to other amino acids and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2,6-diaminohexanoylamino)pentanoic acid typically involves multi-step organic reactions. One common method includes the protection of amino groups followed by the formation of peptide bonds. The reaction conditions often require the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butoxycarbonyl) to ensure selective reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers that can efficiently handle the repetitive steps of amino acid coupling and deprotection. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2,6-diaminohexanoylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
5-Amino-2-(2,6-diaminohexanoylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Plays a role in studying protein structure and function, as well as enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(2,6-diaminohexanoylamino)pentanoic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active compounds. The pathways involved may include amino acid metabolism and peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic acid: A simpler analog with a single amino group.
Citrulline: Contains a similar amino acid backbone but with different functional groups.
Ornithine: Another related amino acid with distinct biochemical roles.
Uniqueness
5-Amino-2-(2,6-diaminohexanoylamino)pentanoic acid is unique due to its complex structure, which includes multiple amino groups and a hexanoylamino moiety. This complexity allows it to participate in a broader range of biochemical reactions compared to simpler analogs.
Properties
Molecular Formula |
C11H24N4O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-amino-2-(2,6-diaminohexanoylamino)pentanoic acid |
InChI |
InChI=1S/C11H24N4O3/c12-6-2-1-4-8(14)10(16)15-9(11(17)18)5-3-7-13/h8-9H,1-7,12-14H2,(H,15,16)(H,17,18) |
InChI Key |
FNTNTMPEEZFWOQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)
![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)




![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)

![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)

